molecular formula C9H10O2 B8815225 (1R,2R)-indan-1,2-diol

(1R,2R)-indan-1,2-diol

Cat. No.: B8815225
M. Wt: 150.17 g/mol
InChI Key: YKXXBEOXRPZVCC-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-Indan-1,2-diol is a bicyclic diol featuring a benzene ring fused to a cyclopentane ring, with hydroxyl groups at the 1 and 2 positions in the (R,R) configuration. This compound serves as a critical chiral intermediate in pharmaceutical synthesis, notably for antiviral agents like indinavir . Key synthesis methods include:

  • Biocatalytic Dihydroxylation: Using Pseudomonas putida to catalyze the dihydroxylation of indene, yielding a mixture of enantiomers. Prolonged reaction times favor the (1S,2R)-enantiomer, while this compound can be obtained via stereoselective reduction of indane-1,2-dione using Trichosporon cutaneum .
  • Chemical Resolution: Enzymatic or chemical resolution techniques to isolate the desired enantiomer .

The stereochemical integrity of this compound is crucial for its biological activity, as seen in analogous compounds like Prottremin, where configuration changes abolish therapeutic effects .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(1R,2R)-2,3-dihydro-1H-indene-1,2-diol

InChI

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m1/s1

InChI Key

YKXXBEOXRPZVCC-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)O)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often relies on bioconversion due to its efficiency and selectivity. The use of genetically modified microbial strains can enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 1,2-Indanedione

    Reduction: Indanol derivatives

    Substitution: Various substituted indane derivatives

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Core Structure Key Substituents/Features Evidence ID
(1R,2R)-Indan-1,2-diol C₉H₁₀O₂ Bicyclic (indane) Benzene fused to cyclopentane
(1R,2R)-1,2-Dihydronaphthalene-1,2-diol C₁₀H₁₀O₂ Bicyclic (naphthalene) Two fused benzene rings
(1R,2R)-Cyclohexane-1,2-diol C₆H₁₂O₂ Monocyclic Six-membered ring with vicinal diols
Prottremin ((1R,2R,6S)-diol) C₁₀H₁₆O₂ Tricyclic (limonene) Isopropyl and methyl substituents
(1R,2R)-1,2-Dihydrochrysene-1,2-diol C₁₈H₁₄O₂ Polycyclic (chrysene) Four fused benzene rings

Key Observations :

  • Ring System Complexity: Indan-diol’s bicyclic structure balances rigidity and reactivity, making it suitable for pharmaceutical applications. Larger polycyclic diols (e.g., chrysene-derived) are metabolites of environmental carcinogens .
  • Stereochemical Sensitivity : Vicinal diols like cyclohexane-1,2-diol require precise stereocontrol for applications in asymmetric synthesis .

Key Observations :

  • Biocatalysis vs. Chemical Synthesis : Biocatalytic routes (e.g., P. putida) offer high stereoselectivity but require optimization for yield . Chemical methods (e.g., kinetic resolution) achieve high ee but depend on chiral auxiliaries .
  • Metabolic Pathways: PAH-derived diols are formed stereoselectively via human P450 enzymes, with R,R configurations linked to carcinogenicity .

Key Observations :

  • Pharmaceutical Relevance : Indan-diol’s rigid structure enhances binding to biological targets, while Prottremin derivatives demonstrate the importance of diol configuration in CNS drug design .
  • Environmental Health: PAH-derived diols serve as biomarkers for assessing carcinogen metabolism in humans .

Stereochemical and Functional Group Impact

  • Antiparkinsonian Activity : Prottremin’s (1R,2R,6S) configuration is critical; removal of hydroxyl groups or stereochemical inversion reduces efficacy .
  • Antimicrobial Derivatives : O-Benzyl derivatives of limonene diols (e.g., compound 35a) show activity against Candida albicans .
  • Carcinogenicity: (1R,2R)-PAH diols are proximate carcinogens due to their ability to form DNA adducts .

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